molecular formula C16H15N3O2 B15058110 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B15058110
M. Wt: 281.31 g/mol
InChI Key: RKAHHGRIQSPZRW-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that belongs to the class of phenols. It features a methoxy group, a triazole ring, and a tolyl group attached to a phenol ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a carboxylic acid or its derivative.

    Attachment of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst such as aluminum chloride.

    Introduction of the Methoxy Group: The methoxy group can be added through a methylation reaction using methanol and a methylating agent like dimethyl sulfate.

    Final Assembly: The final compound is obtained by coupling the triazole ring with the phenol ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: Another compound with a methoxy group and a tolyl group, but with different structural features.

    m-Aryloxy Phenols: A class of compounds with similar phenol structures but varying substituents.

Uniqueness

2-Methoxy-4-(3-(o-tolyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

2-methoxy-4-[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C16H15N3O2/c1-10-5-3-4-6-12(10)16-17-15(18-19-16)11-7-8-13(20)14(9-11)21-2/h3-9,20H,1-2H3,(H,17,18,19)

InChI Key

RKAHHGRIQSPZRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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